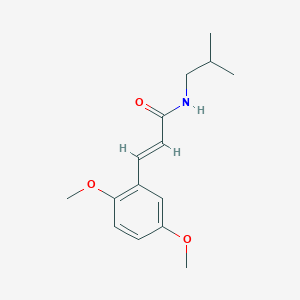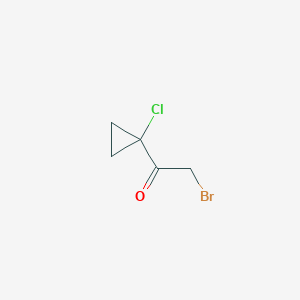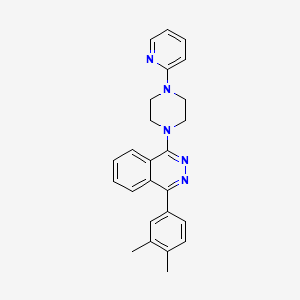
N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MP-10 is a piperazine-based compound that has been synthesized using a multi-step process.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of novel compounds related to "N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide" has been explored for various biological activities. For instance, compounds with similar structures have been synthesized and evaluated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities. Certain derivatives have shown significant potential, demonstrating high COX-2 selectivity and considerable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Fluorescent Ligands for Receptor Studies
Research into the development of fluorescent ligands for receptors, specifically serotonin 5-HT1A receptors, has included derivatives of "N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide." These compounds combine high receptor affinity with beneficial fluorescence properties, making them valuable tools for visualizing receptor locations and densities in cellular models. One such compound displayed very high affinity for the 5-HT1A receptor, coupled with distinctive fluorescence characteristics suitable for microscopy (Lacivita et al., 2009).
Antimicrobial and Anticancer Activity
New derivatives have also been synthesized and screened for antimicrobial activities, with some showing good to moderate activities against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, the compound and its derivatives have been tested for in vitro anticancer activities against various human cancer cell lines, revealing moderate efficacy in certain cases, particularly against human breast cancer cells (Shi et al., 2016).
Selective Receptor Antagonism
The structure of "N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide" has inspired the synthesis of potent 5HT1B antagonists through late-stage diversification approaches. These efforts have led to a novel series containing compounds with significant antagonistic activity at the 5HT1B receptor, indicating potential for further pharmacological exploration (Horchler et al., 2007).
Imaging Applications
In the field of imaging, derivatives of the compound have been employed in developing PET (Positron Emission Tomography) tracers for visualizing serotonin 5-HT1A receptors in the human brain. These efforts aim to enhance the quantification and understanding of receptor distribution in various neuropsychiatric disorders, demonstrating the compound's versatility in contributing to neuroimaging research (Choi et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-(6-morpholin-4-ylpyridazin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-28-18-5-3-2-4-17(18)22-20(27)26-8-6-24(7-9-26)16-14-19(23-21-15-16)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJMMUVGCXLMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2845639.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2845642.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845644.png)


![2-(3-Chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2845650.png)
![8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2845652.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2845654.png)



